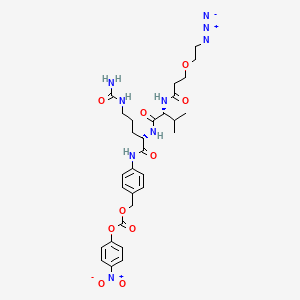
Azido-PEG1-Val-Cit-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG1-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) unit, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) spacer, terminated with a p-nitrophenyl (PNP) ester. The Val-Cit dipeptide is specifically cleaved by cathepsin B, an enzyme present in lysosomes, making this linker highly selective for intracellular environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG1-Val-Cit-PAB-PNP involves multiple steps:
Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEG unit using standard peptide coupling reagents.
Spacer Attachment: The PAB spacer is attached to the dipeptide.
Azide Introduction: An azide group is introduced to facilitate click chemistry reactions.
PNP Ester Formation: The final step involves the formation of the PNP ester, which serves as a reactive group for conjugation with antibodies
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Major Products:
Aplicaciones Científicas De Investigación
Azido-PEG1-Val-Cit-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the study of intracellular processes by enabling targeted drug delivery.
Medicine: Integral in the development of ADCs for targeted cancer therapy, improving the efficacy and reducing the side effects of chemotherapy
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mecanismo De Acción
The mechanism of action of Azido-PEG1-Val-Cit-PAB-PNP involves:
Comparación Con Compuestos Similares
Azido-PEG3-Val-Cit-PAB-PNP: Another cleavable linker with a longer PEG unit, offering different solubility and stability properties.
Azido-PEG1-Val-Cit-PABC-PNP: A similar compound with a slightly different spacer, affecting its reactivity and stability.
Uniqueness: Azido-PEG1-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B, making it highly selective for intracellular environments. Its azide group also allows for versatile click chemistry applications, making it a valuable tool in the synthesis of ADCs .
Propiedades
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQFNYRKSXSMZ-AZGAKELHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N9O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














